molecular formula C22H28N4O2 B10790300 N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine

N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B10790300
M. Wt: 380.5 g/mol
InChI Key: MSZPPOFTOFRJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine is a complex organic compound that features a piperidine ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine typically involves multiple steps, starting with the preparation of the piperidine and benzimidazole intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C22H28N4O2/c1-3-28-21-14-16(8-9-20(21)27-2)15-26-12-10-17(11-13-26)23-22-24-18-6-4-5-7-19(18)25-22/h4-9,14,17H,3,10-13,15H2,1-2H3,(H2,23,24,25)

InChI Key

MSZPPOFTOFRJJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.